molecular formula C14H20BNO4 B3230944 (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid CAS No. 1312765-94-8

(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

Cat. No. B3230944
CAS RN: 1312765-94-8
M. Wt: 277.13 g/mol
InChI Key: YRZFASFEBKAGEC-UHFFFAOYSA-N
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Description

The compound “(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid” is a boronic acid derivative. Boronic acids are known to reversibly bind diol functional groups and have been utilized for fluorescent detection of saccharides .


Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared as a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base .


Molecular Structure Analysis

The molecular formula of a similar compound, 2-(tert-Butoxycarbonylamino)phenylboronic acid, is C11H16BNO3, and its molecular weight is 221.06 .


Chemical Reactions Analysis

Boronic acids, including “this compound”, can undergo various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters has been reported . Also, the replacement of the carboxylic acid group by boronic acid has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(tert-Butoxycarbonylamino)phenylboronic acid, include a melting point range of 296.5°C to 297.5°C and a molecular weight of 221.06 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Tetrahydroisoquinolines : The compound plays a role in the synthesis of 1-substituted tetrahydroisoquinolines, achieved through lithiation and electrophilic quenching. This process is important for producing various derivatives of tetrahydroisoquinolines, useful in medicinal chemistry and natural product synthesis (Li, Leonori, Sheikh, & Coldham, 2013).

  • Application in Total Syntheses of Alkaloids : The substance is utilized in the efficient total syntheses of alkaloids such as crispine A and dysoxyline, showcasing its importance in the synthesis of complex natural products (Talk, Duperray, Li, & Coldham, 2016).

  • Chemoselective Tert-Butyloxycarbonylation : It serves as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines, facilitating selective protection in organic synthesis (Ouchi, Saito, Yamamoto, & Takahata, 2002).

  • Improved Synthesis of Carboxylic Acids : The compound is used in the improved synthesis of certain carboxylic acids, like 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, demonstrating its utility in enhancing the yield and purity of specific chemical syntheses (Liu, Thomas, Brieaddy, Berrang, & Carroll, 2008).

Catalysis and Activation Reactions

  • Catalytic Applications in Organic Synthesis : The compound is involved in reactions like the amination of thiophene and benzene nucleus, playing a critical role in catalytic processes that enable the synthesis of complex organic molecules (Wippich, Truchan, & Bach, 2016).

  • Activation of Carboxylic Acids : It is used in activating carboxylic acids, forming active esters for subsequent reactions in organic synthesis, highlighting its role in facilitating bond formation between different organic molecules (Basel & Hassner, 2002).

Mechanism of Action

The mechanism of action of boronic acids involves the reversible binding of diol functional groups . This property has been utilized for the fluorescent detection of saccharides .

Safety and Hazards

The compound “(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions for the study of boronic acids, including “(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid”, involve expanding their applicability in organic synthesis . There is also interest in developing new strategies for deprotection of this complexant class .

properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-6-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-7-6-10-8-12(15(18)19)5-4-11(10)9-16/h4-5,8,18-19H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZFASFEBKAGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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